molecular formula C24H29N5O5S B13900561 tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate

tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate

Cat. No.: B13900561
M. Wt: 499.6 g/mol
InChI Key: IGWRHRQJZDOTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butyl carbamate group, a phenyl ring substituted with a 2-methylpropan-2-yl group, and a benzotriazole moiety with a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate typically involves multiple steps:

    Formation of the Benzotriazole Intermediate: The initial step involves the nitration of benzotriazole to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Synthesis of the Phenyl Intermediate: The phenyl ring is functionalized with a 2-methylpropan-2-yl group through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst such as aluminum chloride.

    Coupling of Intermediates: The benzotriazole and phenyl intermediates are then coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Introduction of the Carbamate Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.

    Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to inhibition or activation of their biological functions. The benzotriazole moiety, in particular, is known for its ability to interact with metal ions and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[3-[4-(2-methylpropan-2-yl)phenyl]-1-(benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate: Similar structure but lacks the nitro group.

    tert-Butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate: Similar structure but lacks the nitro group on the benzotriazole moiety.

Uniqueness

The presence of the nitro group on the benzotriazole moiety in tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate distinguishes it from similar compounds

Properties

IUPAC Name

tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O5S/c1-23(2,3)33-17-10-7-15(8-11-17)13-19(25-22(30)34-24(4,5)6)21(35)28-20-14-16(29(31)32)9-12-18(20)26-27-28/h7-12,14,19H,13H2,1-6H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWRHRQJZDOTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.